molecular formula C22H16Cl2N6O6 B14912453 Fto-IN-4

Fto-IN-4

Cat. No.: B14912453
M. Wt: 531.3 g/mol
InChI Key: KNGWJZXEDNHKQS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fto-IN-4 (CAS: 2763577-74-6) is a potent and selective inhibitor of the Fat Mass and Obesity-associated Protein (FTO), an RNA demethylase that regulates post-transcriptional modifications by removing N6-methyladenosine (m6A) marks. Dysregulation of FTO is implicated in metabolic disorders, obesity, and cancers, making it a critical therapeutic target . This compound is structurally optimized to compete with FTO’s substrate-binding site, thereby increasing m6A levels in mRNA and modulating downstream pathways such as JAK/STAT signaling . It is cataloged under the identifier V74015 and is part of bioactive compound libraries used in cancer and metabolic disease research .

Properties

Molecular Formula

C22H16Cl2N6O6

Molecular Weight

531.3 g/mol

IUPAC Name

(E)-4-[2-[4-[3,5-dichloro-4-(2-nitroanilino)anilino]pyridine-3-carbonyl]hydrazinyl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C22H16Cl2N6O6/c23-14-9-12(10-15(24)21(14)27-17-3-1-2-4-18(17)30(35)36)26-16-7-8-25-11-13(16)22(34)29-28-19(31)5-6-20(32)33/h1-11,27H,(H,25,26)(H,28,31)(H,29,34)(H,32,33)/b6-5+

InChI Key

KNGWJZXEDNHKQS-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2Cl)NC3=C(C=NC=C3)C(=O)NNC(=O)/C=C/C(=O)O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2Cl)NC3=C(C=NC=C3)C(=O)NNC(=O)C=CC(=O)O)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Fto-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:

Chemical Reactions Analysis

Fto-IN-4 undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key FTO inhibitors, focusing on structural, functional, and application-based distinctions:

Compound CAS Number Target Specificity Key Applications Mechanistic Insights Source
Fto-IN-4 2763577-74-6 FTO (highly selective) Cancer, metabolic disorders Inhibits FTO’s demethylase activity, elevates m6A levels, disrupts JAK1/STAT3 signaling
Meclofenamic Acid (MA) 61-78-9 FTO, COX enzymes Inflammation, cancer Competes with FTO for m6A-binding sites; non-selective for COX enzymes
Fto-IN-5 2763577-75-7 FTO (structurally analogous) Cancer research Similar to this compound but with uncharacterized pharmacokinetic differences
Fto-IN-2 2585198-85-0 FTO, glioblastoma stem cells Glioblastoma therapy Suppresses glioblastoma stem cell self-renewal via FTO inhibition
ZLD115 (MUN36378) N/A FTO Leukemia therapy Derived from patent WO 2018157842; inhibits FTO in leukemia models

Mechanistic and Functional Differences

  • Selectivity : this compound and Fto-IN-5 exhibit higher specificity for FTO compared to MA, which also inhibits cyclooxygenase (COX) enzymes . This selectivity reduces off-target effects, making this compound preferable for precision oncology applications.
  • Structural Analogues: this compound and Fto-IN-5 share sequential CAS numbers (2763577-74-6 vs. 2763577-75-7), suggesting minor structural modifications that may influence binding affinity or solubility. However, comparative efficacy data remain unpublished .
  • Therapeutic Scope : While Fto-IN-2 targets glioblastoma stem cells and ZLD115 is optimized for leukemia, this compound’s broader application in JAK1/STAT3-driven cancers (e.g., gastric cancer) is supported by its ability to destabilize oncogenic mRNAs like JAK1 .

Research Findings and Limitations

This compound vs. MA :

  • MA’s dual inhibition of FTO and COX limits its utility in long-term therapies due to inflammatory side effects. In contrast, this compound’s specificity enhances its safety profile .
  • Huang et al. demonstrated that MA increases m6A levels by blocking FTO-substrate interactions, a mechanism likely shared by this compound but with improved potency .

Gaps in Comparative Data: No head-to-head studies or meta-analyses directly compare this compound with analogues like Fto-IN-5 (as per ). Current insights rely on structural inferences and pathway-specific evidence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.